Oxyclozanide Oxyclozanide Anthelmintic used in grazing animals for fasciola and cestode infestations.
Brand Name: Vulcanchem
CAS No.: 2277-92-1
VCID: VC0538418
InChI: InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)
SMILES: C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl
Molecular Formula: C13H6Cl5NO3
Molecular Weight: 401.4 g/mol

Oxyclozanide

CAS No.: 2277-92-1

Cat. No.: VC0538418

Molecular Formula: C13H6Cl5NO3

Molecular Weight: 401.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxyclozanide - 2277-92-1

CAS No. 2277-92-1
Molecular Formula C13H6Cl5NO3
Molecular Weight 401.4 g/mol
IUPAC Name 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide
Standard InChI InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)
Standard InChI Key JYWIYHUXVMAGLG-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl
Canonical SMILES C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl
Appearance Solid powder
Melting Point 210.0 °C

Chemical and Physical Characteristics

Oxyclozanide (C₁₃H₆Cl₅NO₃) possesses distinct structural features that underlie its biological activity. The molecule consists of a trichlorinated benzamide core linked to a dichlorophenol ring through an amide bond, creating a planar configuration that facilitates membrane interaction .

Structural Specifications

The compound’s IUPAC name, 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide, reflects its substitution pattern critical for target binding. X-ray crystallography reveals intramolecular hydrogen bonding between the phenolic hydroxyl group and amide carbonyl, stabilizing the bioactive conformation .

Physicochemical Properties

Key parameters include:

PropertyValue
Molecular Weight401.457 g/mol
Melting Point205–210°C
Boiling Point446.0±45.0°C (760 mmHg)
Density1.8±0.1 g/cm³
LogP8.67
Aqueous Solubility0.03 mg/mL (25°C)
pKa6.2 (phenolic OH)

Data from multiple sources demonstrate the compound’s high lipophilicity (LogP 8.67), explaining its preferential accumulation in lipid-rich tissues. The low aqueous solubility necessitates formulation strategies using suspending agents for oral administration .

Mechanism of Pharmacological Action

Oxyclozanide’s primary mode of action involves mitochondrial disruption in susceptible parasites.

Uncoupling of Oxidative Phosphorylation

The compound acts as a protonophore in fluke mitochondria, dissipating the proton gradient across the inner mitochondrial membrane . This uncoupling effect reduces ATP synthesis by up to 80% in Fasciola hepatica at therapeutic concentrations (10 μM) . Comparative studies show 3-fold greater potency against trematode mitochondria compared to mammalian systems, explaining its selective toxicity .

Secondary Mechanisms

Recent investigations reveal additional pathways:

  • Biofilm disruption: At sub-anthelmintic concentrations (2–5 μM), oxyclozanide reduces Pseudomonas aeruginosa biofilm integrity by 60% through membrane depolarization .

  • Viral inhibition: Demonstrates IC₅₀ of 0.8 μM against adenovirus E1A gene transcription by blocking host cell factor-1 interactions .

  • Anticancer potential: Colon cancer cell lines show 40% reduction in metastasis markers at 10 μM via mitochondrial uncoupling-induced EMT suppression .

Pharmacokinetic Profile

Absorption and Distribution

In ruminants, oral bioavailability ranges from 12–18% due to first-pass metabolism. Plasma concentrations peak at 4–6 hours post-administration, with tissue:plasma ratios of 8.2 in liver and 5.6 in bile . The volume of distribution (Vd) exceeds 15 L/kg, indicating extensive tissue penetration .

Metabolism and Excretion

Hepatic glucuronidation accounts for 75% of clearance, producing inactive 3-O-glucuronide conjugates. Biliary excretion predominates, with 68% of administered dose eliminated in feces within 72 hours . Terminal half-life varies by species:

  • Sheep: 28.4±3.2 hours

  • Cattle: 34.1±4.7 hours

  • Rats: 12.8±1.9 hours

Therapeutic Applications

Anthelmintic Use

Approved regimens demonstrate efficacy against:

ParasiteED₉₀ (mg/kg)Cure Rate
Fasciola hepatica1592%
Paramphistomum cervi1885%
Dicrocoelium dendriticum2278%

Clinical trials in cattle show 94% reduction in egg output 14 days post-treatment with 19 mg/kg . Combination therapy with levamisole (3:1 ratio) enhances nematode efficacy by 37% through synergistic neuromuscular action .

Emerging Indications

Preclinical data suggest potential for:

  • Antiviral therapy: 5 μM reduces adenovirus replication by 3 log units in A549 cells .

  • Antibiotic adjuvancy: Restores tetracycline sensitivity in MRSA biofilms at 0.5 μM .

  • Oncology applications: 10 mg/kg/day reduces intestinal polyp burden by 55% in APCᴹⁱⁿ⁺/⁻ mice .

Toxicological Evaluation

Acute Toxicity

Rodent studies established an LD₅₀ of 3,707 mg/kg (95% CI: 3,148–4,365 mg/kg), with mortality occurring within 12 hours of administration . Necropsy findings included hepatic congestion (87% incidence) and gastric mucosal erosion (63%) .

Subchronic Exposure

28-day rat studies revealed dose-dependent effects:

Parameter74 mg/kg185 mg/kg370 mg/kg
ALT Increase12%28%*41%*
Hepatic SteatosisAbsentGrade 1Grade 3
Renal Tubular DegenerationFocalMultifocalDiffuse

*P<0.05 vs controls

Notably, no hematological changes occurred below 185 mg/kg, establishing 74 mg/kg as the LOAEL .

Clinical Toxicity Management

A bovine overdose case (3× recommended dose) presented with:

  • Cholinergic crisis (salivation, diarrhea, bradycardia)

  • Metabolic acidosis (pH 7.18, HCO₃⁻ 14 mmol/L)

  • Hepatic encephalopathy (ammonia 98 μmol/L)

Successful management involved intravenous bicarbonate (50 mL 8.4%), fluid therapy, and activated charcoal .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :